REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O.[Cu]Br>[CH2:17]([NH:24][C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|
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Name
|
|
Quantity
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4.82 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
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3.47 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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copper (I) bromide
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Quantity
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450 mg
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Type
|
catalyst
|
Smiles
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[Cu]Br
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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FILTRATION
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Details
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The resulting solid was filtered off
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Type
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CUSTOM
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Details
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the filtrate evaporated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was partitioned between 4N sodium hydroxide solution (25 ml) and dichloromethane (25 ml)
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Type
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CUSTOM
|
Details
|
the layers separated
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Type
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EXTRACTION
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Details
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The organic solution was extracted with water (2×)
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Type
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FILTRATION
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Details
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The resulting solid was filtered off
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Type
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WASH
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Details
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washed with cold water
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Type
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CUSTOM
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Details
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dried in vacuo at 50° C.
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Name
|
|
Type
|
product
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Smiles
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C(C1=CC=CC=C1)NC1=C(C(=O)O)C=CC=N1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |